5-amino-2-(trifluoromethoxy)benzoic Acid
Overview
Description
5-amino-2-(trifluoromethoxy)benzoic Acid, also known as 2-Amino-5-(trifluoromethoxy)benzoic acid, is a chemical compound with the molecular formula C8H6F3NO3 . It has an average mass of 221.133 Da and a monoisotopic mass of 221.029984 Da .
Physical And Chemical Properties Analysis
5-amino-2-(trifluoromethoxy)benzoic Acid has a density of 1.5±0.1 g/cm3, a boiling point of 296.4±40.0 °C at 760 mmHg, and a flash point of 133.1±27.3 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 73 Å2 .Scientific Research Applications
Electrochemical Behavior and Reduction Mechanisms
5-Amino-2-(trifluoromethoxy)benzoic Acid and its derivatives have been studied for their electrochemical behaviors. Mandić et al. (2004) explored the electrochemical reduction of related azo benzoic acids, revealing insights into the reduction mechanisms and the formation of hydrazo compounds. This research aids in understanding the electrochemical properties of benzoic acid derivatives, including 5-amino-2-(trifluoromethoxy)benzoic acid, which can be applied in various electrochemical applications (Mandić, Nigović, & Šimunić, 2004).
Biosynthesis of Natural Products
5-Amino-2-(trifluoromethoxy)benzoic Acid is structurally related to 3-amino-5-hydroxy benzoic acid (3,5-AHBA), which is a precursor in the biosynthesis of various natural products. Kang, Shen, and Bai (2012) provided a comprehensive review of the biosynthesis of AHBA-derived natural products. This highlights the potential role of 5-amino-2-(trifluoromethoxy)benzoic acid in the synthesis of complex natural products, including pharmaceuticals (Kang, Shen, & Bai, 2012).
Development of Novel Fluorescence Probes
Derivatives of 5-amino-2-(trifluoromethoxy)benzoic Acid have been used in developing novel fluorescence probes. Setsukinai et al. (2003) designed fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, illustrating the potential of 5-amino-2-(trifluoromethoxy)benzoic acid in biological and chemical applications as a part of fluorescence-based detection systems (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Synthesis of Alpha-trifluoromethyl Alpha-amino Acids
Research by Burger et al. (2006) into the synthesis of α-trifluoromethyl α-amino acids with aromatic subunits demonstrates the utility of trifluoromethylated benzoic acid derivatives in synthesizing complex amino acids. This has implications for the synthesis of peptides and proteins with modified amino acids, where 5-amino-2-(trifluoromethoxy)benzoic acid could be a valuable precursor (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Crystallography and Molecular Interactions
The crystal structure and molecular interactions of related benzoic acid compounds have been studied, as shown by Hemamalini and Fun (2010). Such studies are crucial for understanding the crystalline properties and potential applications of 5-amino-2-(trifluoromethoxy)benzoic acid in materials science and crystal engineering (Hemamalini & Fun, 2010).
Photoaffinity Labeling Agents
Branchini et al. (1992) synthesized photoaffinity labeling agents based on benzoic acid derivatives, highlighting the potential use of 5-amino-2-(trifluoromethoxy)benzoic acid in the development of photoactive compounds for biological research. This application is significant in studying the interactions and functions of biomolecules (Branchini, Adams, Egan, & Murtiashaw, 1992).
Safety and Hazards
5-amino-2-(trifluoromethoxy)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
properties
IUPAC Name |
5-amino-2-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFQGRBOCWDWKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274336 | |
Record name | 5-Amino-2-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(trifluoromethoxy)benzoic Acid | |
CAS RN |
307989-56-6 | |
Record name | 5-Amino-2-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307989-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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